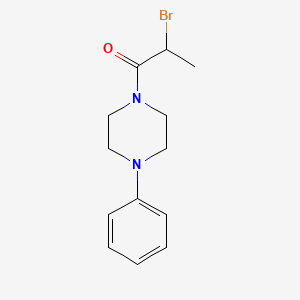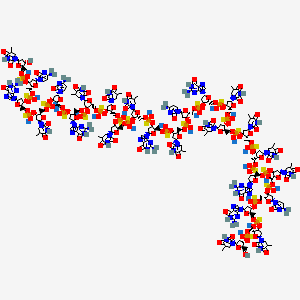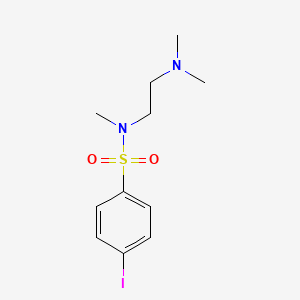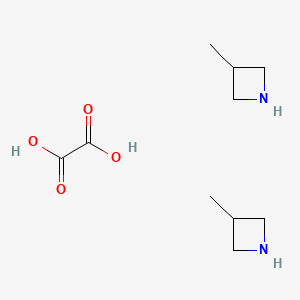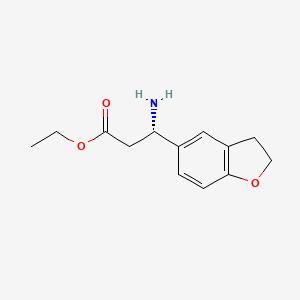
ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with acetylenes . Another approach involves the use of free radical cyclization cascades, which are efficient for preparing polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiodarone: An antiarrhythmic agent with a benzofuran ring.
Angelicin: A compound with phototoxic properties used in dermatology.
Bergapten: A furanocoumarin with applications in treating skin disorders.
Nodekenetin: A natural product with potential anticancer activity.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: An antibiotic compound with a benzofuran structure.
Uniqueness
Ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl (3S)-3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-4,7,11H,2,5-6,8,14H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
CPMSDCMZKCFMKF-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCC2)N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



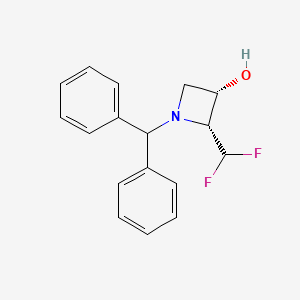

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
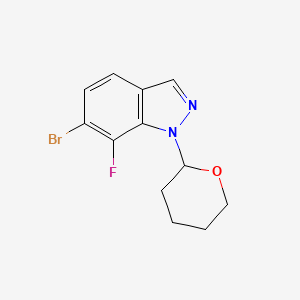
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)

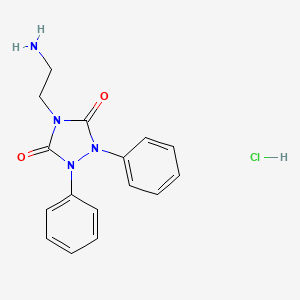
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
